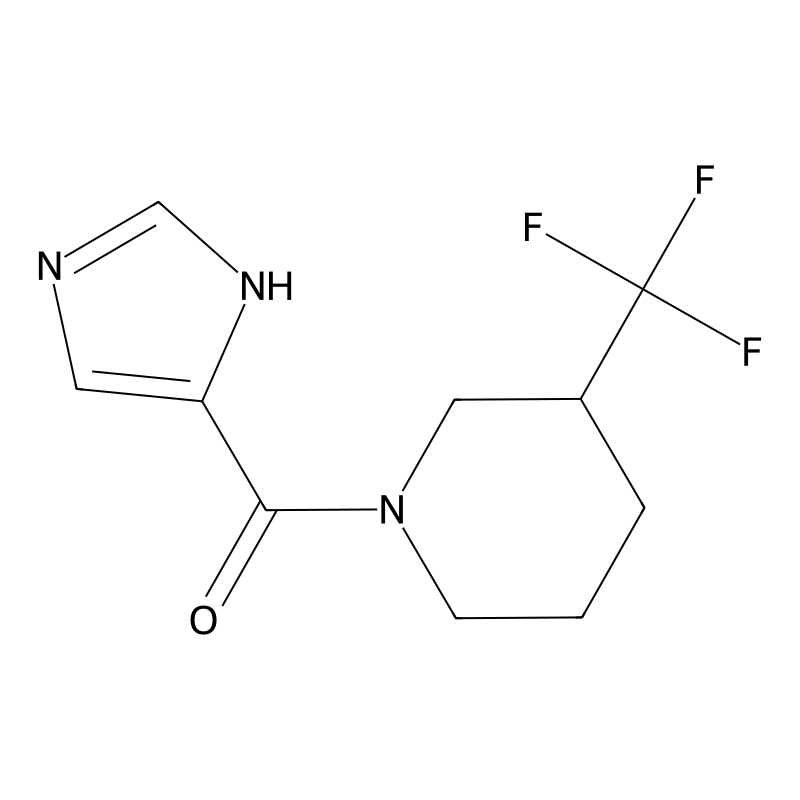

1-(1H-imidazole-4-carbonyl)-3-(trifluoromethyl)piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Medicinal Chemistry

Anticancer: Some imidazole derivatives have been used in the treatment of cancer.

Antioxidant: Imidazoles can act as antioxidants, helping to protect the body from damage by free radicals.

Anti-inflammatory: Certain imidazole compounds have anti-inflammatory properties.

Gastroprotective: Some imidazoles are used in the treatment of stomach ulcers and other gastrointestinal conditions.

Antiparasitic: Some imidazoles have been used to treat parasitic infections.

Synthetic Chemistry

Material Science

Agrochemicals

Catalysis

Industrial Applications

Imidazole and its derivatives find applications in various industries. For example, they are used in the production of ionic liquids and N-heterocyclic carbenes .

1-(1H-imidazole-4-carbonyl)-3-(trifluoromethyl)piperidine is a synthetic compound characterized by its unique structure that combines an imidazole ring and a piperidine ring, with a trifluoromethyl group attached. The imidazole ring contributes to the compound's potential biological activity, while the trifluoromethyl group enhances its lipophilicity and metabolic stability. This compound is of interest in medicinal chemistry due to its potential applications in drug development and other chemical research areas.

- Oxidation: This reaction can be facilitated by agents such as hydrogen peroxide or potassium permanganate, resulting in oxidized derivatives of the compound.

- Reduction: Utilizing reducing agents like lithium aluminum hydride or sodium borohydride can yield various reduced forms.

- Substitution: The compound can participate in substitution reactions where functional groups are replaced by others using halides or nucleophiles.

- Addition: Addition reactions involving electrophiles or nucleophiles can lead to new derivatives with additional functional groups .

These reactions demonstrate the compound's versatility and potential for further functionalization.

The biological activity of 1-(1H-imidazole-4-carbonyl)-3-(trifluoromethyl)piperidine is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activity, receptor binding, or other protein interactions, leading to diverse biological effects. Research indicates that compounds with imidazole structures often exhibit antifungal, antibacterial, and anticancer properties, suggesting that this particular compound could also possess similar activities .

The synthesis of 1-(1H-imidazole-4-carbonyl)-3-(trifluoromethyl)piperidine typically involves several steps:

- Formation of the Imidazole Ring: This is achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Carbonyl Group: Acylation reactions using acyl chlorides or anhydrides are employed to introduce the carbonyl functionality.

- Formation of the Piperidine Ring: Cyclization reactions involving amines and suitable electrophiles yield the piperidine component.

- Introduction of the Trifluoromethyl Group: This step uses reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to incorporate the trifluoromethyl moiety .

These synthetic routes highlight the complexity and multi-step nature of producing this compound.

1-(1H-imidazole-4-carbonyl)-3-(trifluoromethyl)piperidine has potential applications in various fields:

- Medicinal Chemistry: Its unique structure may contribute to developing new pharmacological agents targeting specific diseases.

- Agricultural Chemistry: The compound could be explored for its efficacy as a pesticide or fungicide due to its biological activity.

- Material Science: The properties imparted by the trifluoromethyl group may also find utility in creating advanced materials with specific characteristics .

Studies on the interactions of 1-(1H-imidazole-4-carbonyl)-3-(trifluoromethyl)piperidine with biological targets are essential for understanding its mechanism of action. These studies typically involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.

- Functional Assays: Testing the biological effects resulting from these interactions, such as inhibition or activation of target proteins.

- In Vivo Studies: Observing the effects in living organisms to assess therapeutic potential and safety profiles .

Several compounds share structural similarities with 1-(1H-imidazole-4-carbonyl)-3-(trifluoromethyl)piperidine. Here are a few notable examples:

| Compound Name | Key Differences |

|---|---|

| 1-(1H-imidazole-5-carbonyl)-3-methylpiperidine | Lacks trifluoromethyl group; different reactivity |

| 1-(1H-imidazole-5-carbonyl)-3-ethylpiperidine | Contains an ethyl group instead of trifluoromethyl |

| 1-(1H-imidazole-5-carbonyl)-3-phenylpiperidine | Features a phenyl group, affecting stability |

| 2-Phenyl-1H-imidazole-4-carbaldehyde | Different functional group; affects biological activity |

| Methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate | Varies in substitution pattern; different properties |

The uniqueness of 1-(1H-imidazole-4-carbonyl)-3-(trifluoromethyl)piperidine lies in its trifluoromethyl group, which enhances lipophilicity and metabolic stability compared to these similar compounds. This distinct feature may contribute significantly to its utility in various applications within medicinal chemistry and beyond .